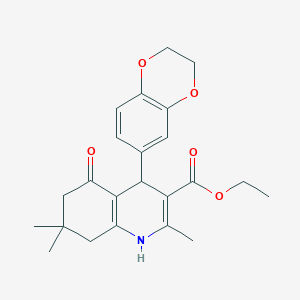

Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heteroaromatic compound characterized by a hexahydroquinoline core substituted with a 2,3-dihydro-1,4-benzodioxin moiety at the 4-position and an ethyl carboxylate ester at the 3-position. This compound belongs to the 1,4-dihydropyridine (1,4-DHP) derivative family, which is known for diverse pharmacological activities, including calcium channel modulation and antioxidant properties .

Typical protocols involve dimedone, aldehydes, ethyl acetoacetate, and ammonium acetate under solvent-free conditions or ethanol-mediated catalysis . The benzodioxin substituent likely originates from a substituted aldehyde precursor.

Properties

IUPAC Name |

ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-5-27-22(26)19-13(2)24-15-11-23(3,4)12-16(25)21(15)20(19)14-6-7-17-18(10-14)29-9-8-28-17/h6-7,10,20,24H,5,8-9,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCKISNIDUADMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)OCCO4)C(=O)CC(C2)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Synthesis and Chemical Structure

The compound is synthesized through a multi-step process involving the reaction of various precursors to form the hexahydroquinoline structure. The synthetic route typically involves:

- Formation of Benzodioxin Moiety : Starting with 2,3-dihydrobenzo[1,4]dioxin derivatives.

- Cyclization and Functionalization : Employing cyclization reactions to introduce the hexahydroquinoline framework.

- Final Esterification : Converting the carboxylic acid to its ethyl ester form.

The resulting structure features a unique combination of functional groups that contribute to its biological activity.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. Research focusing on similar benzodioxin derivatives has shown promising results in inhibiting key enzymes such as:

- Acetylcholinesterase (AChE) : Important for neurodegenerative conditions like Alzheimer's disease.

- α-Glucosidase : Relevant for the management of Type 2 diabetes mellitus (T2DM).

In vitro assays demonstrated that derivatives of benzodioxin significantly inhibited these enzymes, suggesting potential therapeutic applications in neurodegenerative diseases and diabetes management .

Antioxidant Properties

The compound exhibits significant antioxidant activity. This is crucial in mitigating oxidative stress-related damage in cells. The antioxidant mechanisms include:

- Scavenging of Free Radicals : The presence of hydroxyl groups in the structure allows for effective radical scavenging.

- Enhancement of Endogenous Antioxidant Enzymes : Studies indicate that it may upregulate the expression of key antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound. Below are summarized findings from notable research:

Scientific Research Applications

Transforming Growth Factor Beta Inhibition

One of the most notable applications of this compound is its potential as a Transforming Growth Factor Beta (TGFβ) inhibitor . TGFβ is a cytokine that plays a crucial role in cellular processes such as growth and differentiation. Dysregulation of TGFβ signaling is implicated in various diseases including fibrosis and cancer. Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been shown to induce the degradation of TGFβ receptor type II (TGFβRII), thereby interfering with the TGFβ signaling pathway.

Synthesis and Structural Insights

The synthesis of this compound can be achieved through modifications of existing synthetic routes for b-annelated 1,4-dihydropyridines. Common methods include the Hantzsch synthesis , which involves a three-component condensation reaction between an aldehyde, a β-ketoester, and ammonia or an ammonium source. Understanding the structure-activity relationship is essential for optimizing its biological activity; therefore techniques such as X-ray crystallography and NMR spectroscopy are employed to elucidate its molecular structure.

Pharmacological Research

The compound's structural features significantly impact its interaction with biological targets. The presence of specific functional groups within the molecule enhances its pharmacological profile. Compounds with the 2,3-dihydro-1,4-benzodioxane moiety have been reported to exhibit various biological activities including anti-cancer properties .

Case Study 1: Anticancer Activity

Research has indicated that derivatives of compounds similar to this compound demonstrate significant anticancer activity against breast cancer cells. These studies highlight the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Inhibition of Fibrosis

In studies focusing on fibrosis models, this compound has shown promising results in inhibiting fibrotic processes through its action on the TGFβ signaling pathway. This suggests potential applications in treating fibrotic diseases where TGFβ is a critical mediator.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Impact

The table below summarizes key analogs and their distinguishing features:

| Compound Name | Substituent at 4-Position | Synthesis Method | Notable Properties | References |

|---|---|---|---|---|

| Ethyl 4-phenyl-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate | Phenyl | Solvent-free, Co-catalyzed multicomponent | Planar phenyl group; C–H···O interactions stabilize crystal lattice | |

| Ethyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate | 3,4-Dimethoxyphenyl | Not specified | Methoxy groups enhance electron density; potential for improved bioactivity | |

| Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate | 4-Chlorophenyl | DABCO2CuCl4 catalysis | Chlorine introduces electronegativity; higher melting point due to halogen effects | |

| Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate | 5-Bromo-2-hydroxyphenyl | Ethanol recrystallization | Bromine increases molecular weight; hydroxyl group enables H-bonding | |

| DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate | 4-Methoxyphenyl (methyl ester) | Single-crystal X-ray analysis | Methyl ester reduces lipophilicity compared to ethyl analogs | |

| Target Compound | 2,3-Dihydro-1,4-benzodioxin-6-yl | Likely analogous aldehyde condensation | Benzodioxin ring enhances aromaticity and steric bulk; potential for unique binding | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.